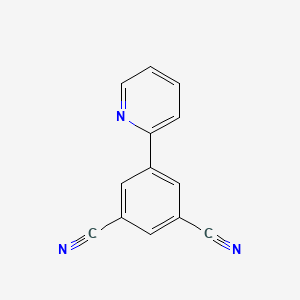![molecular formula C16H20O2 B12523197 1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- CAS No. 819851-10-0](/img/structure/B12523197.png)
1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- involves several steps. One common method includes the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base, followed by acidification to obtain the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of high-performance materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- involves its interaction with molecular targets through various pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate reactive species that initiate polymerization . The specific molecular targets and pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- can be compared with similar compounds such as:
2-Hydroxy-2-methylpropiophenone: Another photoinitiator used in polymerization.
1-Propiovanillone: A compound with a similar structure but different functional groups.
Phenylacetone: A related compound used in the synthesis of various chemicals. The uniqueness of 1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl- lies in its specific functional groups and reactivity, which make it suitable for specialized applications.
Propriétés
Numéro CAS |
819851-10-0 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H20O2/c1-15(2,3)14(17)13-8-6-12(7-9-13)10-11-16(4,5)18/h6-9,18H,1-5H3 |
Clé InChI |
YLLRDOCXVKBMFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC=C(C=C1)C#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


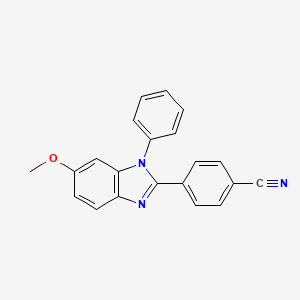
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
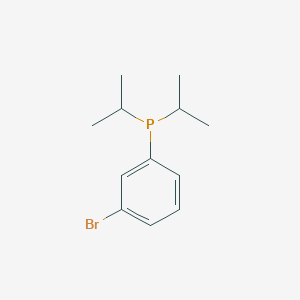
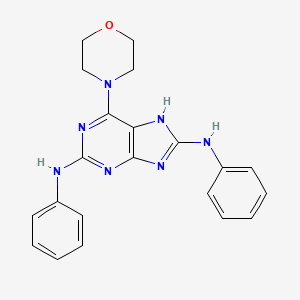
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)
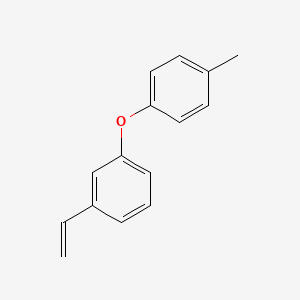
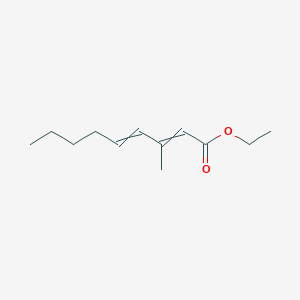
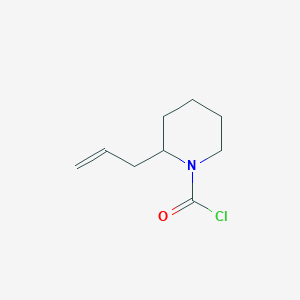
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
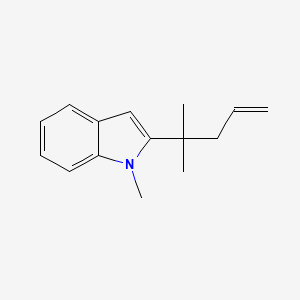
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
